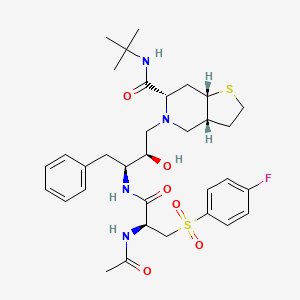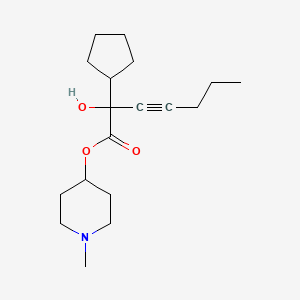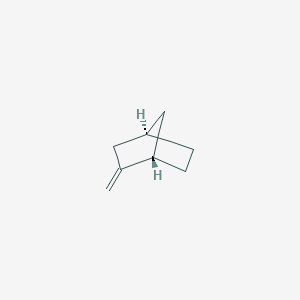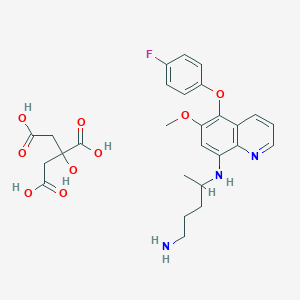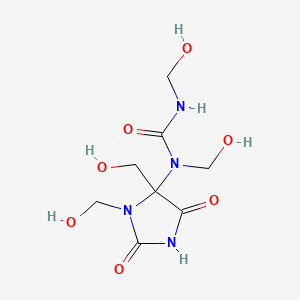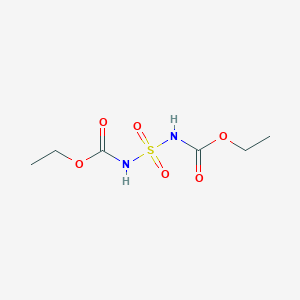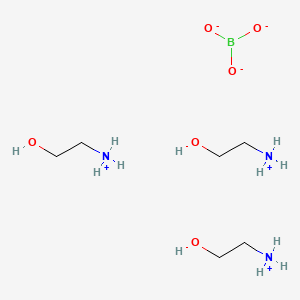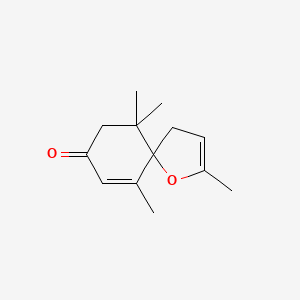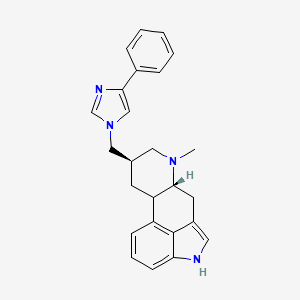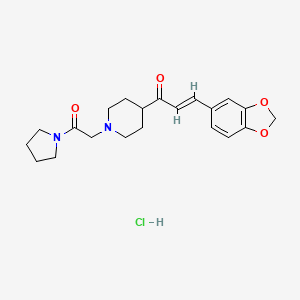
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a piperidine ring, and a benzodioxole moiety, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- typically involves multiple steps. One common approach is the condensation of 1,3-benzodioxole with acrolein to form an intermediate, which is then reacted with piperidine and pyrrolidine under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, (E,E)-
- Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, (Z)-
Uniqueness
Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)- is unique due to its specific stereochemistry and the presence of the monohydrochloride salt, which can influence its solubility, stability, and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of Pyrrolidine, 1-((4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-1-piperidinyl)acetyl)-, monohydrochloride, (E)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
97181-42-5 |
|---|---|
Molekularformel |
C21H27ClN2O4 |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-4-yl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C21H26N2O4.ClH/c24-18(5-3-16-4-6-19-20(13-16)27-15-26-19)17-7-11-22(12-8-17)14-21(25)23-9-1-2-10-23;/h3-6,13,17H,1-2,7-12,14-15H2;1H/b5-3+; |
InChI-Schlüssel |
HVASDTROXMAGGS-WGCWOXMQSA-N |
Isomerische SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




